molecular formula C10H17NO3 B572604 Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1263285-88-6

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No. B572604
CAS RN: 1263285-88-6
M. Wt: 199.25
InChI Key: VBQAPPFRTPAGTF-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 1263285-88-6 and a molecular weight of 199.25 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a solid substance at room temperature . It has a molecular weight of 199.25 . The compound should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

“Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate” and its related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Drug Discovery

This compound has been identified as a structural surrogate for the piperazine ring system, which is found in many FDA approved drugs . Therefore, it has potential applications in the field of drug discovery.

Expanding Drug-like Chemical Space

The compound can be used to expand drug-like chemical space and diversity. This is particularly important as a lack of structural diversity in chemical libraries limits the potential for identifying lead matter for drug discovery .

Synthesis of Bifunctional Piperidine Surrogates

The compound has been used in the synthesis of bifunctional piperidine surrogates, which had not been described in the literature at the time of the work .

Pharmaceutical Applications

The compound has drawn significant interest in the pharmaceutical industry as a structural surrogate for the piperazine ring system .

Intermediate in Chemical Synthesis

“Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate” is used as an intermediate in chemical synthesis .

Medical Applications

The compound is also used in medicine .

Synthesis of Amino Acids

The compound has been used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids .

Safety and Hazards

The safety information available indicates that Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several hazard statements including H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 . It is classified under the GHS07 pictogram with a signal word of warning .

properties

IUPAC Name

tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQAPPFRTPAGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677290
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

CAS RN

1263285-88-6
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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